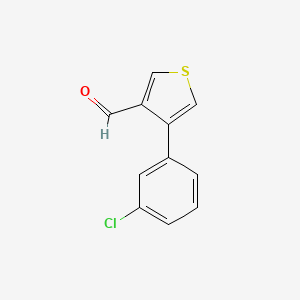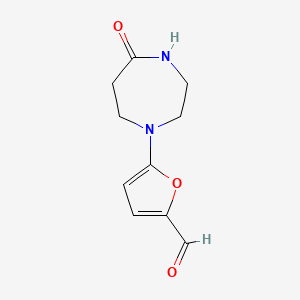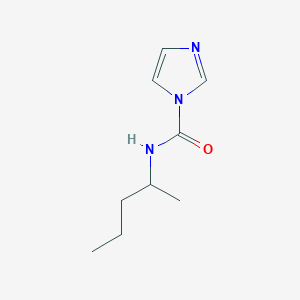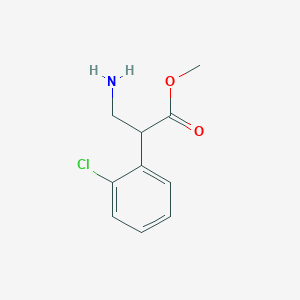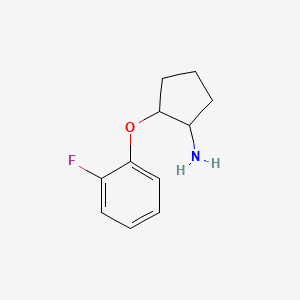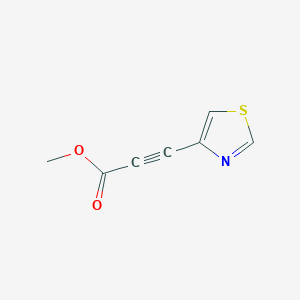![molecular formula C11H15NO3 B13173587 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a furan ring substituted with a piperidine ring that has a hydroxymethyl group attached to it. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde typically involves the reaction of 2-furancarboxaldehyde with 2-(hydroxymethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 5-[2-(Carboxymethyl)piperidin-1-yl]furan-2-carboxylic acid.
Reduction: 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups involved. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarboxaldehyde: A simpler furan derivative with similar reactivity.
2-(Hydroxymethyl)piperidine: A piperidine derivative with a hydroxymethyl group.
5-(Hydroxymethyl)furfural: A furan derivative with a hydroxymethyl group at the 5-position.
Uniqueness
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is unique due to its combination of a furan ring and a piperidine ring with a hydroxymethyl group. This structure provides distinct reactivity and potential biological activities that are not observed in simpler compounds .
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
5-[2-(hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c13-7-9-3-1-2-6-12(9)11-5-4-10(8-14)15-11/h4-5,8-9,13H,1-3,6-7H2 |
InChI-Schlüssel |
AITHHHLRFFLFEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CO)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


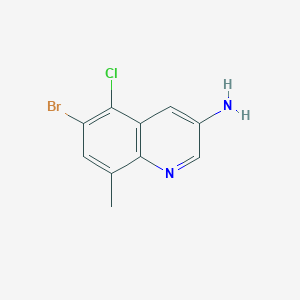
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
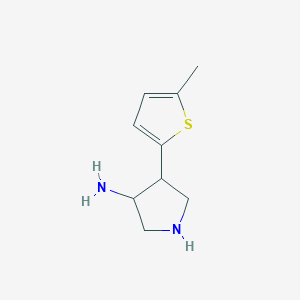
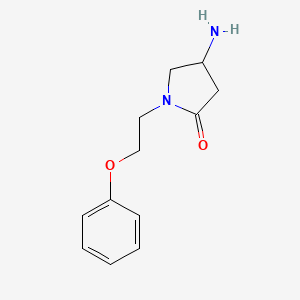
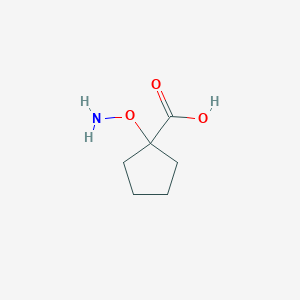
amine](/img/structure/B13173528.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13173529.png)
